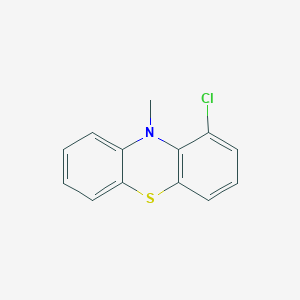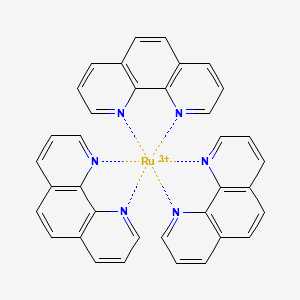
Tris(1,10-phenanthroline)ruthenium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1,10-phenanthroline)ruthenium(III) is a coordination complex that consists of a ruthenium ion coordinated to three 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)ruthenium(III) typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for Tris(1,10-phenanthroline)ruthenium(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: Tris(1,10-phenanthroline)ruthenium(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its ruthenium(II) state or oxidized to higher oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of Tris(1,10-phenanthroline)ruthenium(III) typically yields Tris(1,10-phenanthroline)ruthenium(II), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
科学研究应用
Tris(1,10-phenanthroline)ruthenium(III) has a wide range of applications in scientific research:
作用机制
The mechanism by which Tris(1,10-phenanthroline)ruthenium(III) exerts its effects involves its ability to undergo redox reactions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage in cells .
相似化合物的比较
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II): This compound is similar in structure but has different photophysical properties due to the presence of phenyl groups.
Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands: These complexes are used in photocatalysis and have different electronic properties compared to Tris(1,10-phenanthroline)ruthenium(III).
Uniqueness: Tris(1,10-phenanthroline)ruthenium(III) is unique due to its high stability, strong luminescence, and ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C36H24N6Ru+3 |
|---|---|
分子量 |
641.7 g/mol |
IUPAC 名称 |
1,10-phenanthroline;ruthenium(3+) |
InChI |
InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+3 |
InChI 键 |
GEHQIQZPKHQDQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

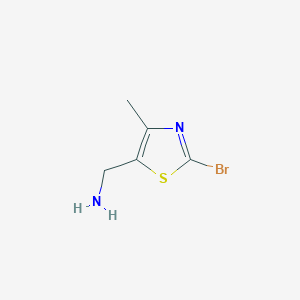

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

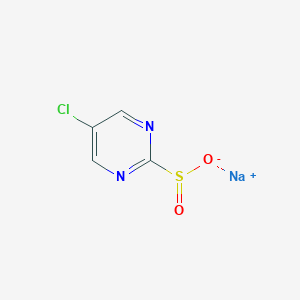

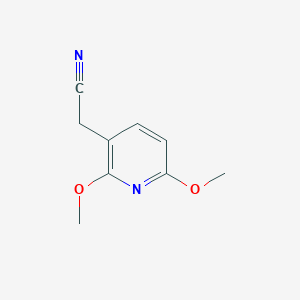

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
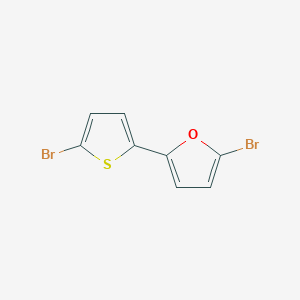
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
